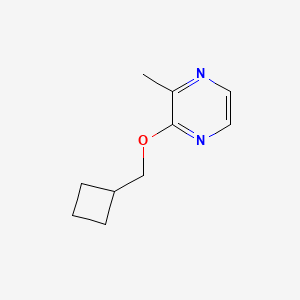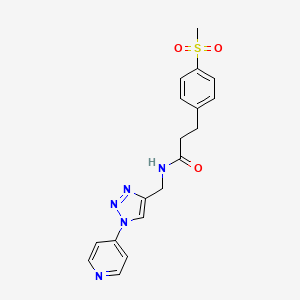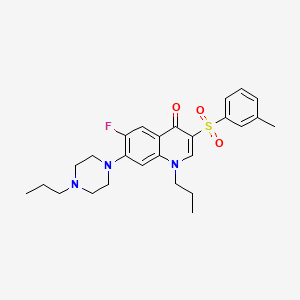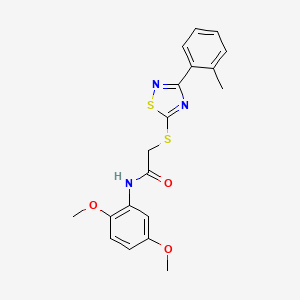
2-(ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide is an organic compound characterized by its complex structure, which includes an ethylthio group, a methoxyphenyl group, and a benzamide core. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step often involves the acylation of aniline derivatives with benzoyl chloride under basic conditions to form the benzamide core.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction, where a suitable thiol (e.g., ethanethiol) reacts with a halogenated intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is usually introduced through a Friedel-Crafts alkylation or acylation reaction, using methoxybenzene and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The benzamide core can be reduced to form corresponding amines under catalytic hydrogenation conditions.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often used for hydrogenation reactions.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically employed for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research into its biological effects often involves in vitro and in vivo studies to determine its efficacy and mechanism of action.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. For instance, modifications to its structure might enhance its activity or reduce toxicity, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-(ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide exerts its effects depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, altering their function. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-N-(2-hydroxy-2-(2-methoxyphenyl)ethyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-(Ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethylthio and methoxy groups can influence its solubility, stability, and interaction with biological targets, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
2-ethylsulfanyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-4-24-18-12-8-6-10-15(18)19(21)20-13-17(23-3)14-9-5-7-11-16(14)22-2/h5-12,17H,4,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPYSXNFULPXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate](/img/structure/B2827200.png)
![4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline](/img/structure/B2827201.png)






![2-[3-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenoxy]acetic acid](/img/structure/B2827212.png)
![N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2827215.png)


![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2827220.png)
![N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2827222.png)
